5-(3-azetidinylmethyl)-2-methylPyridine
Description
5-(3-Azetidinylmethyl)-2-methylpyridine is a pyridine derivative featuring a 2-methylpyridine core substituted at the 5-position with an azetidinylmethyl group.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-(azetidin-3-ylmethyl)-2-methylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(7-12-8)4-10-5-11-6-10/h2-3,7,10-11H,4-6H2,1H3 |
InChI Key |
JNHQVEMLDJRXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-azetidinylmethyl)-2-methylPyridine typically involves the reaction of 2-methylpyridine with an azetidinylmethylating agent. One common method includes the use of azetidine and formaldehyde in the presence of a catalyst to form the azetidinylmethyl group, which is then introduced to the 2-methylpyridine ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-(3-azetidinylmethyl)-2-methylPyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives
Scientific Research Applications
Chemistry: In chemistry, 5-(3-azetidinylmethyl)-2-methylPyridine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the interactions of pyridine derivatives with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicine, derivatives of 5-(3-azetidinylmethyl)-2-methylPyridine are explored for their potential therapeutic properties. They may act as intermediates in the synthesis of pharmaceutical agents targeting specific biological pathways .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-(3-azetidinylmethyl)-2-methylPyridine involves its interaction with specific molecular targets. The azetidinylmethyl group can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogues and their distinguishing features are summarized below:
Physicochemical Properties
- In contrast, halogenated derivatives (e.g., 5-(2-bromoethyl)-2-methylpyridine) exhibit lower polarity but higher lipophilicity, which may influence membrane permeability . Ether-linked azetidine (5-(azetidin-3-yloxy)-2-methylpyridine) balances polarity and steric bulk, likely offering intermediate solubility .
Thermal Stability :
- Halogenated derivatives (e.g., bromoethyl or chloromethyl) are prone to decomposition under high temperatures due to labile C-Br and C-Cl bonds . The azetidinyl group, being a stable heterocycle, may confer better thermal stability .
Biological Activity
5-(3-Azetidinylmethyl)-2-methylPyridine is a heterocyclic compound characterized by its unique structure, which includes a pyridine ring substituted with a 3-azetidinylmethyl group and a methyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C8H11N3
- Molecular Weight : 162.23 g/mol
- IUPAC Name : 5-(azetidin-3-ylmethyl)-2-methylpyridine
- Canonical SMILES : CC1=NC=C(C=C1)CC2CNC2
The biological activity of 5-(3-azetidinylmethyl)-2-methylPyridine is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidinylmethyl group can modulate the activity of enzymes and receptors, while the pyridine ring is capable of engaging in π-π interactions with aromatic residues in proteins. These interactions can lead to significant alterations in cellular pathways and biological responses.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that 5-(3-azetidinylmethyl)-2-methylPyridine may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anticancer Properties : There are indications that this compound may have potential as an anticancer agent, although detailed studies are required to elucidate its efficacy and mechanism in cancer treatment.
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial activity of various pyridine derivatives, including 5-(3-azetidinylmethyl)-2-methylPyridine. Results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
-
Anticancer Screening :
- In vitro assays were conducted to assess the cytotoxic effects of 5-(3-azetidinylmethyl)-2-methylPyridine on cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, indicating promising anticancer activity that warrants further exploration.
Comparative Analysis
To better understand the unique properties of 5-(3-azetidinylmethyl)-2-methylPyridine, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(3-Azetidinylmethyl)pyrimidine | Pyrimidine ring | Investigated for similar biological activities |
| 3-(Azidomethyl)pyridine | Azidomethyl group | Explored for different reactivity patterns |
| 4-(2-Pyrimidinylmethyl)azepane | Azepane ring | Studied for neuropharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
